molecular formula C11H18N4O2 B14594249 6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide CAS No. 61280-06-6

6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide

Cat. No.: B14594249
CAS No.: 61280-06-6
M. Wt: 238.29 g/mol
InChI Key: PGWIQJITQQJMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrazine family. Pyrazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antitubercular, and anticancer properties

Preparation Methods

The synthesis of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with diethylaminoethanol in the presence of a coupling agent such as 4-dimethylaminopyridine (DMAP) and a dehydrating agent like thionyl chloride . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with diethylaminoethanol to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit the synthesis of fatty acids by interfering with the fatty acid synthase enzyme complex, similar to the mechanism of pyrazinamide . This disruption in fatty acid synthesis hampers the growth and replication of bacteria, making it an effective antimicrobial agent.

Comparison with Similar Compounds

6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which may enhance its pharmacological properties and broaden its range of applications in medicinal chemistry.

Properties

CAS No.

61280-06-6

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

6-[2-(diethylamino)ethoxy]pyrazine-2-carboxamide

InChI

InChI=1S/C11H18N4O2/c1-3-15(4-2)5-6-17-10-8-13-7-9(14-10)11(12)16/h7-8H,3-6H2,1-2H3,(H2,12,16)

InChI Key

PGWIQJITQQJMJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC(=CN=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.